molecular formula C15H14O2S B021409 2-(Benzhydrylthio)acetic acid CAS No. 63547-22-8

2-(Benzhydrylthio)acetic acid

Cat. No.: B021409
CAS No.: 63547-22-8
M. Wt: 258.3 g/mol
InChI Key: HTHFEDOFDBZPRX-UHFFFAOYSA-N
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Description

2-(Benzhydrylthio)acetic acid is an organic compound with the molecular formula C15H14O2S. It is also known as 2-[(diphenylmethyl)thio]acetic acid. This compound is characterized by the presence of a benzhydrylthio group attached to an acetic acid moiety. It appears as a white to almost white powder or crystalline substance and is used in various chemical and pharmaceutical applications .

Scientific Research Applications

2-(Benzhydrylthio)acetic acid has several applications in scientific research:

Safety and Hazards

The safety information for 2-(Benzhydrylthio)acetic acid includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-(Benzhydrylthio)acetic acid are not well-studied. It is known that the compound is involved in several reactions. For instance, it is used in the synthesis of modafinil analogs

Molecular Mechanism

It is known to participate in the synthesis of modafinil analogs

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Benzhydrylthio)acetic acid can be synthesized through several methods. One common method involves the reaction of benzhydrol with thiourea and hydrobromic acid to form benzhydrylthiol, which is then reacted with chloroacetic acid in the presence of sodium hydroxide . Another method involves the reaction of benzhydryl chloride with thiourea to form an isothiouronium salt, which is then treated with an organic or inorganic base and reacted with chloroacetamide .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Benzhydrylthio)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzhydrylthio)acetic acid is unique due to its specific structural features, which make it a valuable intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo diverse chemical reactions also enhances its utility in organic synthesis .

Properties

IUPAC Name

2-benzhydrylsulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2S/c16-14(17)11-18-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHFEDOFDBZPRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366464
Record name 2-[(Diphenylmethyl)thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63547-22-8
Record name 2-[(Diphenylmethyl)thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63547-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzhydrylsulfanylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063547228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(Diphenylmethyl)thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BENZHYDRYLSULFANYLACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EGH8L3D5QF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Scheme 2 describes an industrial method for the preparation of Modafinil (II) wherein the all the reaction steps may be carried out in situ. In this scheme, the starting material is diphenylmethanol which is reacted with thiourea in the presence of HBr followed by basic hydrolysis and reaction with chloroacetic acid to form compound III. Hydrogen peroxide is then passed through the reaction mixture followed by acidification with hydrochloric acid to form (benzhydrylsulfinyl)acetic acid. The acid is reacted with dimethyl sulphate in presence of soda lye and sodium bicarbonate to obtain methyl(benzhydrylsulfinyl)acetate. After filtration methyl(benzhydrylsulfinyl)acetate is dissolved in methanol and ammonia is bubbled through the reaction mixture. After recrystallization and drying of the reaction mass Modafinil (II) is obtained with 41% total yield calculated from benzhydrol. The in-situ reaction scheme 2 is set out below.
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Synthesis routes and methods II

Procedure details

U.S. Pat. No. 4,177,290 discloses an alternative process for the application on an industrial scale (scheme 2). Benzhydrol (5), thiourea (6) and 2-chloroacetic acid (7) are reacted in the presence of hydrobromic acid to obtain 2-[(diphenylmethyl)sulfenyl]acetic acid (8), which is oxidized with hydrogen peroxide to afford 2-[2-[(diphenylmethyl)sulfinyl]acetic acid (9). This is reacted with NaHCO3 and dimethyl sulfate and the resulting methyl ester (10) is converted to modafinil by treatment with ammonia.
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Synthesis routes and methods III

Procedure details

This compound was prepared according to the procedure of Prisinzano. (Prisinzano, T.; Podobinski, J.; Tidgewell, K.; Luo, M.; Swenson, D. Tetrahedron: Asymmetry 2004, 15, 1053-1058). The synthesis employed benzhydrol (50.0 g, 271.4 mmol) and thioglycolic acid (25.0 g, 271.4 mmol) to give the title compound as a white solid: 69.2 g (99% yield); mp 126-129° C. Spectroscopic data was identical to lit. (Prisinzano, T.; Podobinski, J.; Tidgewell, K.; Luo, M.; Swenson, D. Tetrahedron: Asymmetry 2004, 15, 1053-1058).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-(benzhydrylthio)acetic acid in pharmaceutical chemistry?

A1: this compound serves as a crucial starting material in the synthesis of modafinil and its structural analogs []. Modafinil is a wakefulness-promoting agent used to treat conditions like narcolepsy. The research paper highlights a novel approach to synthesizing modafinil derivatives by utilizing functionalized silica-based mesoporous MCM-41 as a catalyst for the asymmetric sulfoxidation of this compound []. This method holds promise for developing more efficient and enantioselective synthetic routes for modafinil and its derivatives, potentially leading to improved therapeutic options.

Q2: How does the research paper utilize this compound to contribute to modafinil research?

A2: The research paper focuses on developing a novel nanocatalyst for the asymmetric sulfoxidation of sulfides, using this compound as a model substrate []. By successfully oxidizing this compound, the researchers demonstrate the efficacy of their catalyst in producing modafinil and its derivatives. This research contributes significantly to the field by exploring new synthetic pathways for modafinil, potentially leading to more cost-effective and environmentally friendly production methods. Additionally, the ability to control the enantioselectivity of the reaction opens up possibilities for synthesizing novel modafinil derivatives with potentially enhanced pharmacological profiles.

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